molecular formula C18H21N3O5S B2782589 1-(3,4-Dimethoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea CAS No. 1202985-23-6

1-(3,4-Dimethoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea

Cat. No.: B2782589
CAS No.: 1202985-23-6
M. Wt: 391.44
InChI Key: SAWDFRFMGDMMHY-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxyaniline and 4-isothiocyanatobenzenesulfonamide.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions.

    Formation of Urea Derivative: The reaction between the amine group of 3,4-dimethoxyaniline and the isothiocyanate group of 4-isothiocyanatobenzenesulfonamide leads to the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.

    Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Materials Science: Used in the development of novel materials with specific properties.

    Industrial Chemistry: Employed as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-3-phenylurea: Lacks the isothiazolidinyl group.

    1-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)urea: Contains a methyl group instead of the isothiazolidinyl group.

Uniqueness

1-(3,4-Dimethoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is unique due to the presence of the isothiazolidinyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-25-16-9-6-14(12-17(16)26-2)20-18(22)19-13-4-7-15(8-5-13)21-10-3-11-27(21,23)24/h4-9,12H,3,10-11H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWDFRFMGDMMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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